molecular formula C11H10FN3 B11897540 (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-93-8

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B11897540
CAS No.: 1346686-93-8
M. Wt: 203.22 g/mol
InChI Key: VYOPGOBDPDHBIN-UHFFFAOYSA-N
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Description

(5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine: is a fluorinated bipyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a bipyridine structure. These features make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, followed by further reactions to introduce the methanamine group . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology: The compound’s fluorinated structure makes it useful in biological studies, particularly in the development of imaging agents. Fluorine-18 labeled derivatives can be used in positron emission tomography (PET) imaging to study biological processes in vivo .

Medicine: In medicine, (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine and its derivatives are explored for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its bipyridine structure combined with a fluorine atom. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

1346686-93-8

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[5-(5-fluoropyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-10-1-2-11(15-7-10)9-3-8(4-13)5-14-6-9/h1-3,5-7H,4,13H2

InChI Key

VYOPGOBDPDHBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CN=CC(=C2)CN

Origin of Product

United States

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